N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide
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Overview
Description
N-{8-cyano-1,4-dioxaspiro[45]decan-8-yl}-4-(4-methylphenyl)butanamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting 1,4-cyclohexanedione with ethylene glycol to form 1,4-dioxaspiro[4.5]decan-8-one.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a suitable cyanide source reacts with the spirocyclic intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The cyano group and the spirocyclic structure play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: Shares the spirocyclic core but lacks the cyano and amide functionalities.
1,4-Dioxaspiro[4.5]decan-8-ol: Similar spirocyclic structure with a hydroxyl group instead of the cyano group.
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide: A closely related compound with a fluorine substitution on the phenyl ring.
Uniqueness
N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-4-(4-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-16-5-7-17(8-6-16)3-2-4-18(23)22-19(15-21)9-11-20(12-10-19)24-13-14-25-20/h5-8H,2-4,9-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDVEJSQQJWULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)NC2(CCC3(CC2)OCCO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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